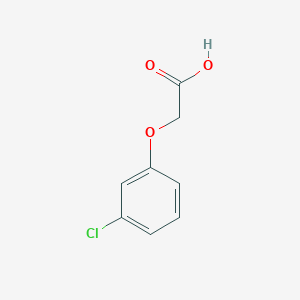
3-Chlorophenoxyacetic acid
Übersicht
Beschreibung
3-Chlorophenoxyacetic acid is a solid, off-white powder . It is used as a chemical reagent . The molecular formula is C8H7ClO3 and the molecular weight is 186.59 .
Molecular Structure Analysis
The molecular structure of 3-Chlorophenoxyacetic acid includes a molar refractive index of 44.02, a molar volume of 136.5 m3/mol, an isotonic specific volume of 361.3 at 90.2K, and a surface tension of 49.1 dyne/cm . The polarizability is 17.45 x 10^-24 cm3 .
Physical And Chemical Properties Analysis
3-Chlorophenoxyacetic acid is a white crystal with a melting point between 106-111°C . It has a molar refractive index of 44.02, a molar volume of 136.5 m3/mol, an isotonic specific volume of 361.3 at 90.2K, and a surface tension of 49.1 dyne/cm .
Wissenschaftliche Forschungsanwendungen
Defense Resistance of Rice to White-Backed Planthopper
- Application Summary : 4-Chlorophenoxyacetic acid (4-CPA), a phenoxycarboxylic compound, can induce chemical defenses to protect rice plants from white-backed planthoppers .
- Methods of Application : 4-CPA is applied exogenously and is rapidly taken up by plant roots and degraded to 4-chlorophenol (4-CP) .
- Results : The treatment modulates the activity of peroxidase (POD) and directly induces the deposition of lignin-like polymers using hydrogen peroxide (H2O2) as the electron acceptor . The polymers prevent the planthopper’s stylet from reaching the phloem .
Growth, Yield, and Quality of Hydroponically Grown Sweet Peppers
- Application Summary : 4-Chlorophenoxyacetic acid (4-CPA) is used as a plant growth regulator in the hydroponic cultivation of sweet peppers .
- Methods of Application : Two levels of 4-CPA, at 30 and 45 mg·L−1, were applied at flower initiation followed by three additional applications of the latter treatments at 20-day intervals in a temperature-controlled tunnel .
- Results : The application of 4-CPA at 30 and 45 mg·L−1 markedly reduced the marketable and total yield of sweet peppers .
Control Against Broadleaf Weed Species
- Application Summary : 3-Chlorophenoxyacetic acid is used in a conjugate blended with biodegradable poly(butylene adipate-co-terephthalate/polylactide (PBAT/PLA) as a mulch for effective control against broadleaf weed species .
- Methods of Application : The details of the application method are not specified in the source .
- Results : The results of this application are not provided in the source .
Photodegradation of Chlorophenoxyacetic Acids
- Application Summary : ZnO/r-Fe2O3 nanocomposite is used as a photocatalyst for the photodegradation of chlorophenoxyacetic acids .
- Methods of Application : The synthesized nanocomposite underwent heat treatment at 450°C for an hour .
- Results : The decomposition of chlorophenoxyacetic acids by ZnO/r-Fe2O3 followed 4CA > 2,4,5-T = 2,4-D > PAA. The result indicates the applicability of ZnO/r-Fe2O3 nanocomposite as a photocatalyst in removing organic pollutants in wastewater .
Growth and Flavonoid Biosynthesis of Mulberry Leaves
- Application Summary : 4-Chlorophenoxyacetic acid sodium salt (4-CPANa) is used to promote growth and flavonoid biosynthesis of mulberry leaves .
- Methods of Application : 4-CPANa (5 mg/L) was sprayed exogenously .
- Results : 4-CPANa treatment significantly promoted the differentiation and growth of mulberry, increased shoot number, bud number, leaf fresh weight, and leaf area of mulberry compared with control . The contents of ChA, Rut, IQ, and Ast were significantly increased after 4-CPANa (5 mg/L) treatment .
Trace Quantification of Chlorophenoxyacetic Acids in Water Samples
- Application Summary : A dispersive solid-phase extraction method using an amino-based silica-coated nanomagnetic sorbent is used for the trace quantification of chlorophenoxyacetic acids in water samples .
- Methods of Application : The details of the application method are not specified in the source .
- Results : The results of this application are not provided in the source .
Degradation of 2,4-Dichlorophenoxyacetic Acid
- Application Summary : Advanced oxidation processes (AOPs) are used for the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a type of chlorophenoxyacetic acid .
- Methods of Application : The details of the application method are not specified in the source .
- Results : The degradation of 2,4-D is highly efficient in ozonation . Photocatalytic, photo-Fenton, and electrochemical processes have the optimal efficiencies of degradation and mineralization .
Controlled Release of Herbicides
- Application Summary : 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) are used in the fabrication of herbicide-intercalated Zn–Al hydrotalcites (herbicide@HTlcs) for controlled release of herbicides .
- Methods of Application : The details of the application method are not specified in the source .
- Results : The volatilities of herbicide@HTlcs were reduced more than 3-fold compared with those of pure herbicides . The developed 2,4-D@HTlc nanosheets could evidently retard 2,4-D leaching through the soil .
Removal of Organic Pollutants in Wastewater
- Application Summary : ZnO/r-Fe2O3 nanocomposite is used as a photocatalyst for the decomposition of chlorophenoxyacetic acids in wastewater .
- Methods of Application : The synthesized nanocomposite underwent heat treatment at 450°C for an hour .
- Results : The decomposition of chlorophenoxyacetic acids by ZnO/r-Fe2O3 followed 4CA > 2,4,5-T = 2,4-D > PAA . The result indicates the applicability of ZnO/r-Fe2O3 nanocomposite as a photocatalyst in removing organic pollutants in wastewater .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBUXVWJQVTYLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207526 | |
| Record name | 3-Chlorophenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Off-white powder; [MSDSonline] | |
| Record name | 3-Chlorophenoxyacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3464 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Slightly soluble in chloroform. Soluble in ethanol and ether. Very soluble in benzene, Slightly soluble in water | |
| Record name | 3-CHLOROPHENOXYACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3943 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000318 [mmHg] | |
| Record name | 3-Chlorophenoxyacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3464 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Chlorophenoxyacetic acid | |
Color/Form |
Crystals from water | |
CAS RN |
588-32-9 | |
| Record name | 3-Chlorophenoxyacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chlorophenoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-CHLOROPHENOXYACETIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chlorophenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorophenoxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.743 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-CHLOROPHENOXYACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXK525064M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-CHLOROPHENOXYACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3943 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
110 °C | |
| Record name | 3-CHLOROPHENOXYACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3943 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




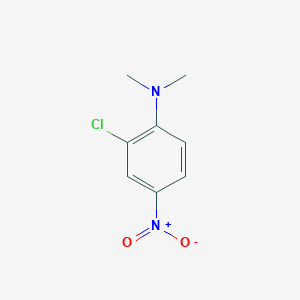
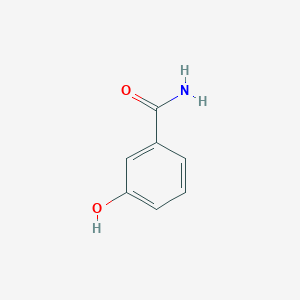

![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)

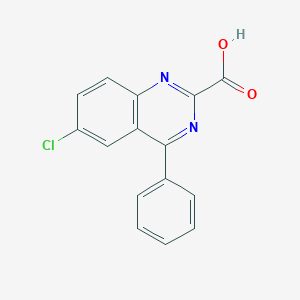
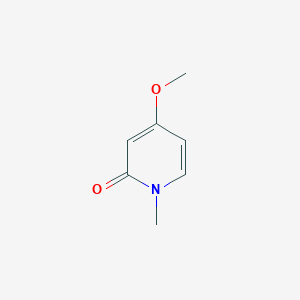

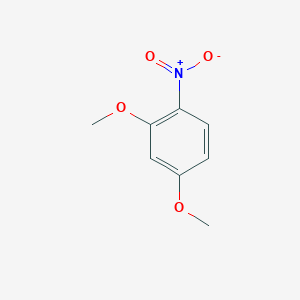
![2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B181226.png)
![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]-](/img/structure/B181228.png)
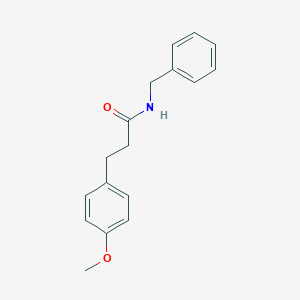
![6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B181230.png)